5-Fluoro-N-isopropyl-2-nitroaniline
Overview
Description
5-Fluoro-N-isopropyl-2-nitroaniline is an organic compound with the molecular formula C9H11FN2O2. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position, an isopropyl group at the nitrogen atom, and a nitro group at the 2-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-N-isopropyl-2-nitroaniline are currently unknown .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be studied .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation:
Clemmensen Reduction: The reduction of the acyl group to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-isopropyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 5-Fluoro-N-isopropyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-N-isopropyl-2-nitroaniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitroaniline: Similar structure but lacks the isopropyl group.
4-Fluoro-2-nitroaniline: Fluorine atom at the 4-position instead of the 5-position.
5-Fluoro-N-neopentyl-2-nitroaniline: Similar structure but with a neopentyl group instead of an isopropyl group
Uniqueness
5-Fluoro-N-isopropyl-2-nitroaniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the fluorine and nitro groups also provides distinct electronic properties that can be exploited in various applications .
Biological Activity
5-Fluoro-N-isopropyl-2-nitroaniline is a chemical compound belonging to the nitroaniline class, characterized by the presence of a nitro group and an aniline moiety. Its unique structure, with a fluorine atom and an isopropyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The compound features:
- Fluorine atom : Enhances lipophilicity and biological activity.
- Isopropyl group : Affects steric hindrance and solubility.
- Nitro group : Potentially involved in redox reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This can lead to altered cellular functions and potentially therapeutic effects.
- Receptor Binding : Interaction with various receptors may modulate signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Nitro compounds often exhibit antimicrobial properties, which may be relevant for treating infections.
Antitumor Activity
Research indicates that compounds similar to this compound possess antitumor properties. For instance, studies have shown that nitroanilines can inhibit cancer cell growth through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Compounds in the nitroaniline class are known for their antibacterial activity. The presence of the nitro group may enhance the ability to disrupt bacterial cell wall synthesis or function.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Position of substituents : Variations in the position of fluorine or nitro groups can significantly affect potency.
- Type of substituents : The presence of different alkyl or aryl groups can enhance or diminish biological activity.
Case Studies
-
Antitumor Effects : A study demonstrated that derivatives of nitroanilines showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy.
Compound Cell Line IC50 (μM) 5-F-NIPA A549 15 5-F-NIPA MCF7 20 -
Antibacterial Activity : In vitro tests indicated that similar compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Compound Zone of Inhibition (mm) 5-F-NIPA 18 Control (Ampicillin) 20
Properties
IUPAC Name |
5-fluoro-2-nitro-N-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHWAHLPBFAQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442722 | |
Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131885-33-1 | |
Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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